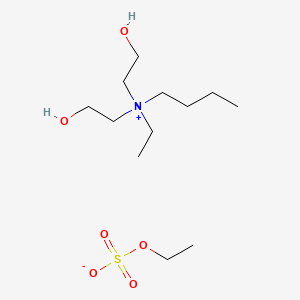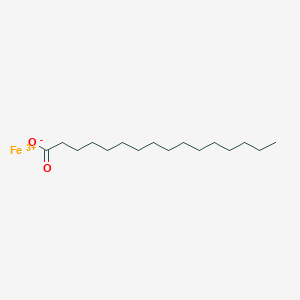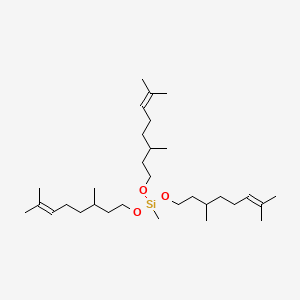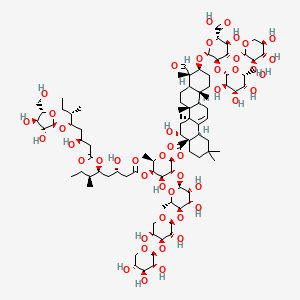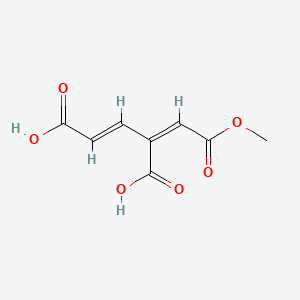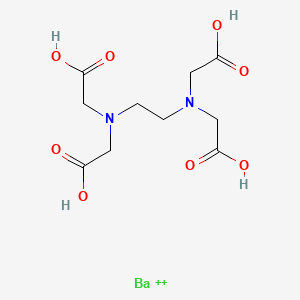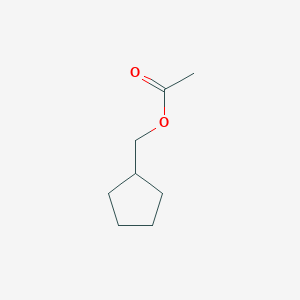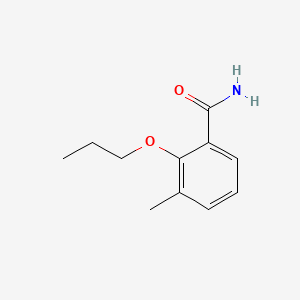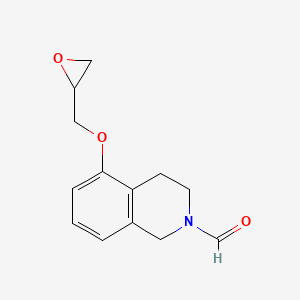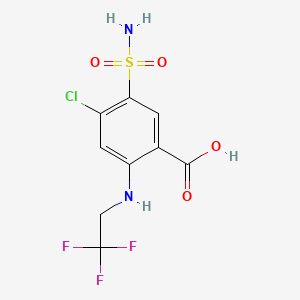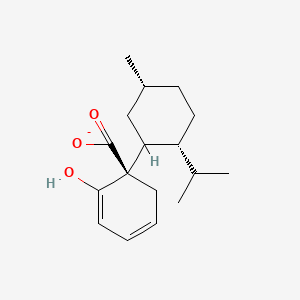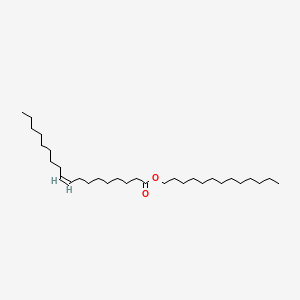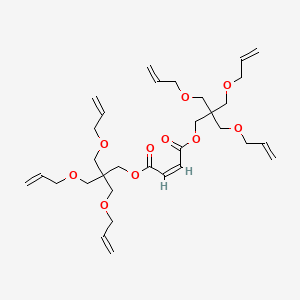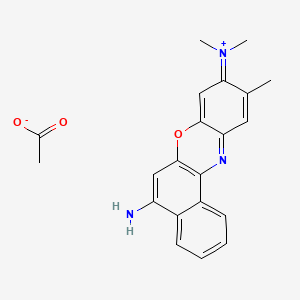
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is a synthetic organic compound known for its vibrant coloration and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate typically involves a multi-step process. One common method includes the condensation of 5-amino-2-nitrosophenol with 4-dimethylaminobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenoxazine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is used as a dye and a fluorescent probe. Its ability to absorb and emit light at specific wavelengths makes it valuable in spectroscopic studies and analytical chemistry.
Biology
The compound is employed in biological research as a staining agent for nucleic acids and proteins. Its fluorescent properties enable visualization of cellular components under a microscope, aiding in the study of cellular structures and functions.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biomolecules makes it useful in targeted imaging and drug delivery systems.
Industry
Industrially, this compound is used in the production of dyes and pigments for textiles, plastics, and inks. Its stability and vibrant color make it a preferred choice for various commercial applications.
Wirkmechanismus
The mechanism of action of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound’s fluorescent properties allow it to act as a probe for detecting specific biomolecules and monitoring biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium sulfate
- 9-(Dimethylamino)-10-methyl-5H-benzo(a)phenoxazin-5-iminium chloride
Uniqueness
Compared to similar compounds, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate exhibits unique properties such as higher fluorescence intensity and greater stability under various conditions. These characteristics make it particularly suitable for applications requiring high sensitivity and durability.
Eigenschaften
CAS-Nummer |
62332-09-6 |
|---|---|
Molekularformel |
C21H21N3O3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C19H17N3O.C2H4O2/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;1-2(3)4/h4-10,20H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
HVWNFPVXUVUJRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


